molecular formula C19H16Cl3N3O3S B14909823 4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid

4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid

Cat. No.: B14909823
M. Wt: 472.8 g/mol
InChI Key: CZEUXLLHWHUTFN-IZZDOVSWSA-N
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Description

4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid moiety, a trichloroethyl group, and a phenylprop-2-enoyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the trichloroethyl intermediate: This step involves the reaction of 2,2,2-trichloroethanol with a suitable amine to form the trichloroethylamine intermediate.

    Coupling with phenylprop-2-enoyl chloride: The trichloroethylamine intermediate is then reacted with phenylprop-2-enoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.

    Thioamide formation: The amide is then treated with a thiol reagent, such as thiourea, to form the carbamothioyl group.

    Coupling with 4-aminobenzoic acid: Finally, the carbamothioyl intermediate is coupled with 4-aminobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the compound can lead to the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

    Hydrolysis: The amide and thioamide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Substituted derivatives with new functional groups

    Hydrolysis: Carboxylic acids, amines

Scientific Research Applications

4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form covalent or non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamoyl]amino}benzoic acid: This compound is similar in structure but lacks the thioamide group.

    4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}phenylacetic acid: This compound has a phenylacetic acid moiety instead of a benzoic acid moiety.

    4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}salicylic acid: This compound has a salicylic acid moiety instead of a benzoic acid moiety.

Uniqueness

4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid is unique due to the presence of the thioamide group, which can impart different chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C19H16Cl3N3O3S

Molecular Weight

472.8 g/mol

IUPAC Name

4-[[2,2,2-trichloro-1-[[(E)-3-phenylprop-2-enoyl]amino]ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C19H16Cl3N3O3S/c20-19(21,22)17(24-15(26)11-6-12-4-2-1-3-5-12)25-18(29)23-14-9-7-13(8-10-14)16(27)28/h1-11,17H,(H,24,26)(H,27,28)(H2,23,25,29)/b11-6+

InChI Key

CZEUXLLHWHUTFN-IZZDOVSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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